Tert-butyl 4-(cyanomethyl)cinnamate
Overview
Description
Tert-butyl 4-(cyanomethyl)cinnamate: is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . It is primarily used in research settings and is known for its applications in proteomics research . This compound is a derivative of cinnamic acid and contains a tert-butyl ester group and a cyanomethyl group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyanomethyl)cinnamate typically involves the esterification of 4-(cyanomethyl)cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be essential to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(cyanomethyl)cinnamate can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Major Products Formed:
Oxidation: 4-(carboxymethyl)cinnamic acid.
Reduction: 4-(aminomethyl)cinnamate.
Substitution: 4-(cyanomethyl)-2-nitrocinnamate or 4-(cyanomethyl)-2-bromocinnamate.
Scientific Research Applications
Tert-butyl 4-(cyanomethyl)cinnamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyanomethyl)cinnamate involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . The compound’s UV-absorbing properties are attributed to the conjugated double bond system in the cinnamate structure, which allows it to absorb and dissipate UV radiation .
Comparison with Similar Compounds
- Ethyl cinnamate
- Methyl cinnamate
- Butyl cinnamate
Comparison: Tert-butyl 4-(cyanomethyl)cinnamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties compared to other cinnamate derivatives. For example, ethyl cinnamate and methyl cinnamate do not possess the nitrile functionality, which limits their reactivity in certain chemical transformations . Additionally, the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability .
Properties
IUPAC Name |
tert-butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGFRQZECZHVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700580 | |
Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-74-3 | |
Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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